N,N-Dimethyl-2-(p-tolyloxy)ethanamine

Übersicht

Beschreibung

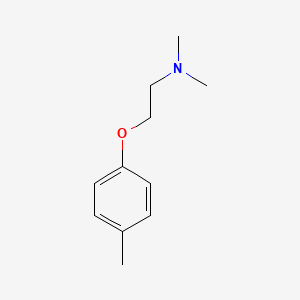

N,N-Dimethyl-2-(p-tolyloxy)ethanamine is an organic compound with the molecular formula C11H17NO. It is characterized by a benzene ring substituted with a methoxy group and an ethanamine chain with two methyl groups attached to the nitrogen atom. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with p-cresol (p-tolyl alcohol) and ethylene oxide.

Reaction Steps: The reaction involves the nucleophilic substitution of ethylene oxide with p-cresol to form the intermediate, followed by the reaction with dimethylamine to yield the final product.

Conditions: The reaction is usually carried out under basic conditions, with a suitable solvent such as ethanol or methanol, and at a temperature range of 50-80°C.

Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis methods. Large reactors are used to maintain the reaction conditions, and purification steps such as distillation and crystallization are employed to obtain the compound in high purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as halides and amines are used, often in the presence of a catalyst.

Major Products Formed:

Oxidation Products: p-Tolyl alcohol derivatives, p-tolyl aldehyde, and p-tolyl ketone.

Reduction Products: p-Tolylamine derivatives.

Substitution Products: Various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N,N-Dimethyl-2-(p-tolyloxy)ethanamine is primarily recognized as an impurity in the synthesis of drugs like Itopride, which is used for treating gastrointestinal disorders. Its structural similarity to other biologically active compounds suggests potential applications in drug design and development.

Case Study: Itopride Synthesis

Itopride is a gastroprokinetic agent that enhances gastrointestinal motility. Research indicates that impurities such as this compound can influence the pharmacokinetics and efficacy of the final pharmaceutical product. The synthesis process involves:

- Starting Materials : p-Cresol and 2-Dimethylaminoethyl chloride hydrochloride.

- Reaction Conditions : Typically requires controlled temperature and pH to minimize the formation of undesired by-products.

Protein Degradation Studies

This compound serves as a building block in the development of protein degraders. These compounds are crucial in targeted protein degradation strategies, which are gaining traction in therapeutic applications.

Research has highlighted potential toxicological effects associated with compounds structurally similar to this compound. For instance, studies on N,N-Dimethyl-p-toluidine (DMPT), a related compound, revealed significant toxicity in rodent models, including:

- Induction of methemoglobinemia.

- Organ-specific toxicity (liver, nasal cavity).

These findings underscore the importance of assessing structural analogs for safety profiles in drug development.

Table 2: Toxicity Findings from DMPT Studies

| Study Type | Observed Effects | Duration |

|---|---|---|

| Subchronic Study | Macrocytic anemia, liver toxicity | Up to 14 weeks |

| Chronic Study | Carcinogenic effects in various organs | Up to 104 weeks |

Material Science Applications

In materials science, this compound is explored for its role in polymerization processes. It acts as an accelerator in redox initiator systems, particularly for methyl methacrylate monomers.

Case Study: Polymerization Enhancement

The compound enhances the curing process of acrylic bone cements and dental materials, which are critical for surgical applications. Its role as an accelerator can improve the mechanical properties and stability of the resultant polymers.

Wirkmechanismus

The mechanism by which N,N-Dimethyl-2-(p-tolyloxy)ethanamine exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include interactions with cellular signaling pathways and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

N,N-Dimethyl-2-(o-tolyloxy)ethanamine

N,N-Dimethyl-2-(m-tolyloxy)ethanamine

N,N-Dimethyl-2-(p-tolylthio)ethanamine

Biologische Aktivität

N,N-Dimethyl-2-(p-tolyloxy)ethanamine is a compound with significant biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

This compound, often referred to as a dimethylated amine derivative, has a structure that allows for various interactions with biological targets. The presence of the p-tolyloxy group enhances its lipophilicity, which may influence its absorption and distribution in biological systems.

The biological activities of this compound can be inferred from studies on structurally similar compounds. These compounds have demonstrated:

- Antimicrobial Activity : Similar derivatives have shown efficacy against various bacterial and fungal strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

- Antitumor Activity : Some related compounds have been noted for their ability to inhibit tumor growth through mechanisms involving kinase inhibition and apoptosis induction .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound exhibits good stability at room temperature, which is crucial for maintaining its efficacy during storage and application. Its solubility profile indicates potential for oral administration or topical applications.

Antimicrobial Activity

A study examining the antimicrobial properties of similar compounds reported significant inhibitory effects against Gram-positive and Gram-negative bacteria. For instance, derivatives with p-tolyloxy groups exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Studies

Research has indicated that compounds similar to this compound can significantly reduce nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role in mitigating inflammatory responses in diseases such as rheumatoid arthritis .

Antitumor Properties

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The IC50 values for cell lines such as A-431 (human epidermoid carcinoma) were reported below 20 µM, indicating potent cytotoxic effects .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

N,N-dimethyl-2-(4-methylphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-10-4-6-11(7-5-10)13-9-8-12(2)3/h4-7H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPVFJQSTPMHCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60414104 | |

| Record name | Ethanamine, N,N-dimethyl-2-(4-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60414104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51344-14-0 | |

| Record name | Ethanamine, N,N-dimethyl-2-(4-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60414104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.